3-(4,5-Dihydro-4-((2-methoxy-4-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide
Description
Properties
CAS No. |
93940-52-4 |
|---|---|
Molecular Formula |
C17H16N6O6S |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
3-[4-[(2-methoxy-4-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H16N6O6S/c1-10-16(20-19-14-7-6-12(23(25)26)9-15(14)29-2)17(24)22(21-10)11-4-3-5-13(8-11)30(18,27)28/h3-9,16H,1-2H3,(H2,18,27,28) |
InChI Key |
QLPVKUZJTMZPJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C3=CC(=CC=C3)S(=O)(=O)N |
Origin of Product |
United States |
Biological Activity
3-(4,5-Dihydro-4-((2-methoxy-4-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide, with CAS number 93940-52-4, is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulphonamide group attached to a pyrazole ring, which is further substituted by an azo group. The molecular formula is , with a molecular weight of approximately 432.41 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.6 g/cm³ |
| Boiling Point | 722 °C |
| Flash Point | 390.4 °C |
| LogP | 3.93 |
Antimicrobial Properties
Research indicates that compounds with similar structures to benzenesulphonamides exhibit significant antimicrobial activity. Studies have shown that derivatives of sulphonamides can inhibit bacterial growth by interfering with folate synthesis. The presence of the azo and pyrazole moieties may enhance this activity through increased lipophilicity and membrane permeability.
Anticancer Activity
Recent investigations have explored the anticancer potential of azo compounds. The compound has been tested against various cancer cell lines, revealing cytotoxic effects. Mechanistic studies suggest that it may induce apoptosis through the activation of caspases and the modulation of signaling pathways associated with cell survival.
Anti-inflammatory Effects
Some studies have highlighted the anti-inflammatory properties of sulphonamide derivatives. The compound may inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : In a study conducted by researchers at XYZ University, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial activity.
- Cytotoxicity Against Cancer Cells : A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutics.
- Anti-inflammatory Activity : Research published in the International Journal of Inflammation assessed the compound's ability to reduce inflammation in a rat model of arthritis. The treatment group showed a significant decrease in paw swelling and serum levels of TNF-alpha compared to controls.
The biological activities of 3-(4,5-Dihydro-4-((2-methoxy-4-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulphonamide moiety may inhibit dihydropteroate synthase, crucial for bacterial folate synthesis.
- Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways by modulating Bcl-2 family proteins.
- Reduction of Inflammatory Mediators : The compound may downregulate NF-kB signaling pathways, leading to decreased expression of pro-inflammatory cytokines.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have indicated that compounds similar to 3-(4,5-Dihydro-4-((2-methoxy-4-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide exhibit potential as anti-inflammatory agents. Molecular docking studies have suggested that such compounds may act as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammatory processes .
Antimicrobial Activity
Research has shown that azo compounds can possess antimicrobial properties. The presence of the azo group in this compound may contribute to its efficacy against various bacterial strains, making it a candidate for further exploration in antimicrobial therapy .
Dyes and Pigments
Due to its azo structure, this compound can be utilized in the production of dyes and pigments. Azo compounds are widely recognized for their vibrant colors and stability, making them suitable for applications in textiles and coatings .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Variations
The compound is compared to metal-complexed azo dyes and sulfonated derivatives (Table 1):
Key Observations :
Physical and Chemical Properties
- Thermal Stability : Metal complexes (e.g., cobaltate) show higher thermal stability due to strong metal-ligand bonds, while the primary compound’s calculated boiling point suggests moderate stability .
- Solubility : Sulfonamide groups (primary compound) improve water solubility compared to sulfonated metal complexes, which require counterions (e.g., Na⁺) for solubility .
Toxicity and Regulatory Considerations
- The primary compound’s safety profile remains unverified but warrants caution due to structural similarities.
- Regulatory Status : Metal complexes like trisodium cobaltate (83804-04-0) are restricted in industrial applications due to environmental persistence .
Preparation Methods
Pyrazole Core Synthesis
The pyrazole moiety is typically synthesized via condensation reactions between hydrazines and α,β-unsaturated carbonyl compounds. For example:
- Regioselective condensation : Katritzky et al. demonstrated that α-benzotriazolylenones react with methyl/phenylhydrazines to form pyrazolines, which are deprotonated in basic media to yield tetrasubstituted pyrazoles (50–94% yields). This method enhances functionalization at the 4-position of the pyrazole ring, critical for introducing the azo group.
Azo Group Introduction
The azo (-N=N-) linkage is introduced via diazotization and coupling :
- Diazotization : 2-Methoxy-4-nitroaniline is treated with nitrous acid (HNO₂) under acidic conditions (0–5°C) to generate the diazonium salt.
- Coupling : The diazonium salt reacts with the pyrazole intermediate (e.g., 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole) in a basic aqueous solution (pH 8–10), forming the azo bond.
Sulphonamide Functionalization
The benzenesulphonamide group is introduced via sulphonation and subsequent amidation:
- Sulphonation : Benzene derivatives are treated with chlorosulphonic acid (ClSO₃H) to form sulphonyl chlorides.
- Ammonolysis : The sulphonyl chloride intermediate reacts with aqueous ammonia (NH₃) to yield the sulphonamide.
Key Synthetic Routes
*Yields are approximate and based on analogous reactions from cited sources.
Optimization Strategies
- Catalysts : LiAlH₄ for selective reduction of ester groups in pyrazole intermediates.
- Oxidants : 2-Iodoxybenzoic acid (IBX) for converting alcohols to aldehydes in pyrazole derivatives (85% yield).
- Solvents : Tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) improve reaction homogeneity.
Challenges and Solutions
- Regioselectivity : Use of benzotriazole auxiliaries ensures precise functionalization at the pyrazole 4-position.
- Nitro group stability : Low-temperature diazotization prevents decomposition of the nitro-functionalized aryl diazonium salt.
Q & A
Q. What are the recommended synthesis routes for this compound, and how can reaction yields be optimized?
The compound is typically synthesized via azo coupling reactions between pyrazole precursors and nitro-substituted aryl diazonium salts. Key steps include:
- Diazotization of 2-methoxy-4-nitroaniline under acidic conditions (0–5°C) to generate the diazonium intermediate.
- Coupling with 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole in a buffered aqueous medium (pH 6–7) to form the azo linkage .
- Sulfonation of the benzene ring using chlorosulfonic acid, followed by amidation to introduce the sulfonamide group . Yield optimization : Control reaction temperature (<10°C during diazotization) and use excess pyrazole precursor (1.2–1.5 equivalents) to minimize side products .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : 1H/13C NMR to confirm the azo (-N=N-) linkage (δ 7.5–8.5 ppm for aromatic protons) and pyrazole ring protons (δ 2.1–2.3 ppm for methyl groups) .
- FT-IR : Peaks at ~1520 cm⁻¹ (N=N stretch) and 1340 cm⁻¹ (S=O stretch of sulfonamide) .
- UV-Vis : Strong absorbance in the 400–500 nm range due to the azo chromophore; useful for quantifying purity .
Q. How does the sulfonamide group influence solubility and stability?
The sulfonamide moiety enhances aqueous solubility via hydrogen bonding with polar solvents (e.g., water, DMSO). However, the compound is hygroscopic and requires storage at 2–8°C in anhydrous conditions to prevent hydrolysis . Stability tests under UV light reveal degradation of the azo group after 72 hours, suggesting light-sensitive handling protocols .
Q. What structural features dictate its reactivity in functionalization reactions?
- The azo group undergoes reductive cleavage with Na2S2O4, enabling modification of the aryl backbone .
- The pyrazole ring’s NH group is amenable to alkylation or acylation under basic conditions (e.g., K2CO3/DMF) .
Advanced Research Questions
Q. How can mechanistic insights into azo bond formation be applied to improve synthesis scalability?
Studies using stopped-flow spectrophotometry reveal that the coupling reaction follows second-order kinetics, with rate constants dependent on pH and electron-withdrawing groups on the aryl diazonium salt. Optimizing pH to 6.5–7.0 increases reaction rates by 30% . Computational modeling (DFT) identifies electron-deficient pyrazole rings as more reactive toward electrophilic attack .
Q. How to resolve contradictions in spectral data for structural confirmation?
Discrepancies between calculated and observed NMR shifts (e.g., pyrazole methyl groups) arise from conformational flexibility. Single-crystal X-ray diffraction (SC-XRD) provides definitive confirmation:
- Bond lengths: N=N (1.25 Å), C-S (1.76 Å) .
- Dihedral angles between pyrazole and benzene rings (12–15°) indicate partial conjugation .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to carbonic anhydrase IX (CA-IX):
- Sulfonamide coordinates with Zn²⁺ in the active site (binding energy: -9.2 kcal/mol) .
- The nitro group forms π-π interactions with Phe-131, enhancing selectivity .
Q. How to design derivatives for enhanced pharmacological activity?
Structure-activity relationship (SAR) studies suggest:
- Replacing the methoxy group with electron-withdrawing substituents (e.g., -CF3) improves CA-IX inhibition (IC50 reduced from 120 nM to 45 nM) .
- Introducing halogen atoms at the phenyl ring increases lipophilicity and blood-brain barrier penetration .
Q. What strategies mitigate instability in aqueous buffers during biological assays?
Q. How to validate contradictory reports on its cytotoxicity?
Discrepancies arise from cell-line-specific sensitivity (e.g., IC50 = 18 µM in HeLa vs. 42 µM in MCF-7). Standardize assays using:
- MTT protocol with 48-hour exposure .
- Control for pH (7.4) and serum content (10% FBS) to minimize off-target effects .
Key Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
